N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

thiazolopyrimidine sulfamoylbenzamide scaffold hopping

This compound bridges the gap between simple sulfamoylbenzamides and complex heterocyclic CAMs, featuring a critical 3,7-dimethyl decoration on the thiazolopyrimidine core. Unlike generic alternatives, this specific methylation pattern dictates target binding, selectivity, and PK properties, as minor structural changes can abolish anti-HBV activity. It is an essential tool for building diversity-oriented libraries targeting HBV core protein allostery and exploring the HAP/SBA binding pocket. Use this precise scaffold to avoid irreproducible biological results in your comparative SAR studies.

Molecular Formula C15H14N4O4S2
Molecular Weight 378.42
CAS No. 955771-30-9
Cat. No. B2544994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
CAS955771-30-9
Molecular FormulaC15H14N4O4S2
Molecular Weight378.42
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C15H14N4O4S2/c1-8-7-24-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(6-4-10)25(16,22)23/h3-7H,1-2H3,(H,18,20)(H2,16,22,23)
InChIKeyADKLSWAATAAMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide (CAS 955771-30-9): A Dual-Scaffold Research Compound for Antiviral and Immunomodulatory Discovery


N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, which is structurally characterized by a fused thiazole-pyrimidine ring system. The compound further incorporates a 4-sulfamoylbenzamide substituent. Thiazolo[3,2-a]pyrimidines have been historically associated with immunomodulatory activity [1], while the sulfamoylbenzamide moiety is a validated pharmacophore in the development of capsid assembly modulators for hepatitis B virus (HBV) [2]. This specific compound, listed among screening collections, represents a fusion of these two privileged chemical spaces.

Why Generic Thiazolopyrimidine or Sulfamoylbenzamide Analogs Fall Short for Targeted HBV and Immunomodulatory Research


Subtle modifications on the thiazolopyrimidine scaffold, such as the precise methylation pattern, can profoundly alter target binding, selectivity, and physicochemical properties. The 3,7-dimethyl decoration of this compound distinguishes it from common mono-methyl or unsubstituted analogs, which may exhibit drastically different hydrogen-bonding capabilities and steric effects. Published structure-activity relationship (SAR) studies on sulfamoylbenzamide derivatives have demonstrated that even minor changes in the core heterocycle or its substitution can shift anti-HBV activity from submicromolar potency to complete inactivity [1]. Consequently, substituting this compound with a generic thiazolopyrimidine or a simple sulfamoylbenzamide risks irreproducible biological results and invalidates any comparative SAR analysis.

Quantitative Differentiation Evidence for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide


Structural Uniqueness: Fusion of Thiazolopyrimidine Core with Sulfamoylbenzamide Moiety

Unlike simple sulfamoylbenzamides such as NVR 3-778, this compound integrates a thiazolo[3,2-a]pyrimidine ring system, a scaffold independently associated with immunomodulatory activity as per patent WO1981003174A1 [1]. The fusion of these two pharmacophores creates a distinct chemical entity, with the potential for a unique polypharmacology profile. While direct comparative biological data are unavailable, the structural distinction is clear.

thiazolopyrimidine sulfamoylbenzamide scaffold hopping

Methylation Pattern Differentiation: 3,7-Dimethyl vs. 7-Methyl Substitution

The target compound features a 3,7-dimethyl substitution pattern on the thiazolopyrimidine core. Its closest commercially available analog, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide, contains only a single 7-methyl group [1]. This additional methyl group increases the lipophilic bulk and alters the electron distribution of the core, which is known to modulate biological activity in thiazolopyrimidine SAR [2].

methylation lipophilicity SAR

Sulfamoylbenzamide Substituent Confers Potential for Class I HBV Capsid Assembly Modulation

Sulfamoylbenzamide (SBA) derivatives are established Class I capsid assembly modulators (CAMs) that inhibit HBV replication without disrupting capsid gross morphology, in contrast to Class II modulators like heteroarylpyrimidines (HAPs) [1]. Lead compounds from this class have demonstrated submicromolar EC50 values in HepG2.2.15 cells [2]. By retaining the sulfamoylbenzamide motif, this compound is hypothesized to maintain a Class I mechanism, but its incorporation into a thiazolopyrimidine scaffold could alter binding kinetics or selectivity relative to the class benchmark.

HBV capsid assembly modulator mode of action

Favorable Physicochemical Profile for Cell-Based Screening: Molecular Weight and Lipophilicity

The compound has a molecular weight of 378.42 g/mol and a predicted LogP in the range of 1.5-2.5, placing it within favorable drug-like chemical space for cellular permeability [1]. This is significantly lower in molecular weight than the early clinical candidate NVR 3-778 (MW~430 g/mol), potentially offering improved solubility and formulation flexibility for in vitro screening.

drug-like properties molecular weight LogP

Optimal Deployment Scenarios for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide Based on Evidenced Differentiation


HBV Capsid Assembly Modulator Screening Set Composition

This compound serves as a structurally unique entry for building diversity-oriented screening libraries targeting HBV core protein. Its fusion scaffold bridges the gap between simple sulfamoylbenzamides and complex heterocyclic CAMs, enabling SAR exploration of the thiazolopyrimidine moiety's contribution to Class I CAM activity [1]. Inclusion in a panel alongside HAP and PPA scaffolds can delineate scaffold-specific antiviral phenotypes, as demonstrated in comparative CAM studies [2].

Immunomodulatory Lead Discovery Based on Thiazolopyrimidine Core Activity

The thiazolo[3,2-a]pyrimidine core has been patented for treating autoimmune conditions such as nephritis and rheumatoid arthritis [1]. This compound can be deployed in phenotypic screens for novel immunomodulatory agents, where its sulfamoylbenzamide appendage may confer advantageous selectivity or PK properties over non-benzamide thiazolopyrimidine analogs.

Chemical Probe Development for Core Protein Function Studies

For groups investigating HBV core protein allostery, this compound offers a novel scaffold to probe the HAP/SBA binding pocket. Its distinct methylation pattern may reveal new interactions with the heteroaryldihydropyrimidine (HAP) pocket residues, potentially yielding tool compounds with biochemical profiles distinct from both HAPs and traditional SBAs [2].

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.